
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methoxy group. One common method involves the reaction of 3-methoxybenzyl chloride with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure to form a cyclohexane derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 1-(2,2-Dimethylcyclopropyl)-3-methoxycyclohexane.
Substitution: 1-(2,2-Dimethylcyclopropyl)-3-bromobenzene or 1-(2,2-Dimethylcyclopropyl)-3-nitrobenzene.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropyl ring’s strained structure can also affect the compound’s reactivity and stability, contributing to its overall biological and chemical properties.
Comparison with Similar Compounds
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1-(2,2-Diethylcyclopropyl)methanamine
- 1-(2,5-Dichlorophenyl)-1-propanone
Uniqueness: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is unique due to the presence of both a cyclopropyl ring and a methoxy group attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. The strained cyclopropyl ring can enhance the compound’s reactivity, while the methoxy group can influence its solubility and interaction with other molecules.
Properties
CAS No. |
90433-21-9 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C12H16O/c1-12(2)8-11(12)9-5-4-6-10(7-9)13-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
AIIIETCOTHNRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


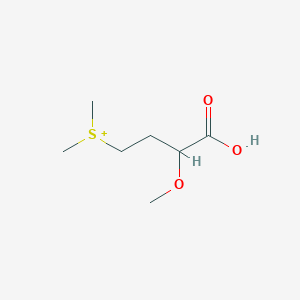
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
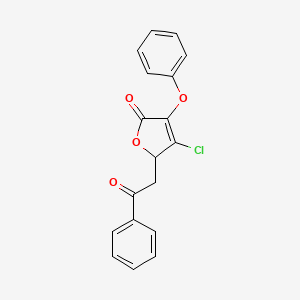
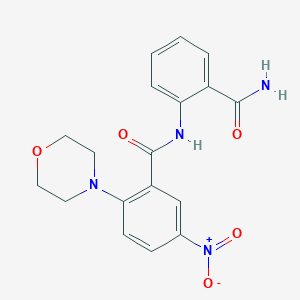

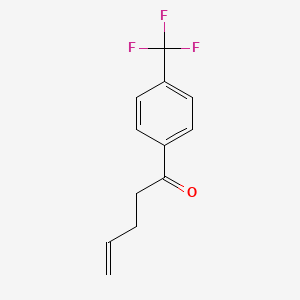
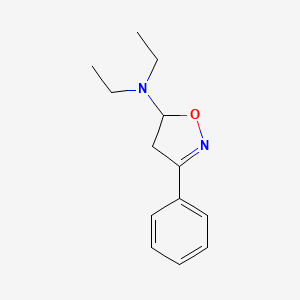
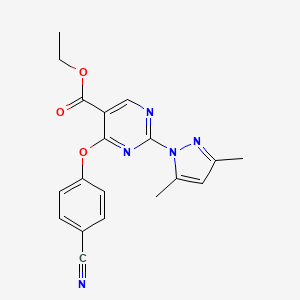
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
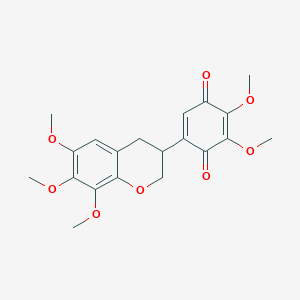
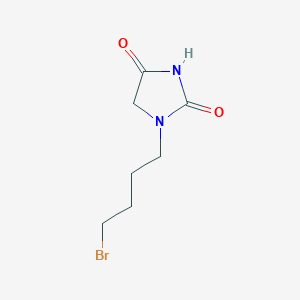
![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)
